molecular formula C20H21NO5S B2804964 12-(Benzenesulfonyl)-5-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 2097910-38-6

12-(Benzenesulfonyl)-5-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No.: B2804964
CAS No.: 2097910-38-6
M. Wt: 387.45
InChI Key: AADRBPMTJNKUBX-UHFFFAOYSA-N
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Description

This compound features a complex tetracyclic core with an 8-oxa-10-aza heteroatom system, a benzenesulfonyl substituent at position 12, and methyl groups at positions 9 and 10. The benzenesulfonyl group is a strong electron-withdrawing moiety, which may enhance resistance to enzymatic degradation compared to hydroxyl or methoxy-substituted analogs . While detailed pharmacological data are unavailable in the provided evidence, its structural features align with compounds studied for bioactivity in heterocyclic chemistry .

Properties

IUPAC Name

12-(benzenesulfonyl)-5-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S/c1-20-12-16(15-10-9-13(25-3)11-17(15)26-20)18(19(22)21(20)2)27(23,24)14-7-5-4-6-8-14/h4-11,16,18H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADRBPMTJNKUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C(C(=O)N1C)S(=O)(=O)C3=CC=CC=C3)C4=C(O2)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues from

The compounds below share a tetracyclic scaffold but differ in heteroatom composition and substituents:

Compound Name (Abbreviated) Key Functional Groups Heteroatoms Molecular Features
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 4-Methoxyphenyl, dithia 3,7-dithia, 5-aza Sulfur atoms enhance lipophilicity; methoxy group may moderate reactivity
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 4-Hydroxyphenyl, dithia 3,7-dithia, 5-aza Hydroxyl group increases polarity and potential for hydrogen bonding
9-(3-Methoxy-4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 3-Methoxy-4-hydroxyphenyl, dithia 3,7-dithia, 5-aza Mixed substituents balance electron-donating/withdrawing effects

Key Differences from Target Compound :

  • Heteroatoms : The 3,7-dithia-5-aza system () vs. 8-oxa-10-aza in the target compound. Sulfur’s larger atomic radius and lower electronegativity may reduce hydrogen-bonding capacity compared to oxygen .
  • Substituents : The target’s benzenesulfonyl group is absent in these analogs, which instead feature aryl groups (methoxy/hydroxyphenyl). The sulfonyl group likely improves metabolic stability but increases molecular weight and lipophilicity.

Comparison with 3-{6-Methoxy-9-Methyl-11-Oxo-8-Oxa-10,12-Diazatricyclo[7.3.1.0²,⁷]Trideca-2,4,6-Trien-10-Yl}Benzoic Acid ()

Parameter Target Compound 3-{...}Benzoic Acid ()
Molecular Formula Likely C₂₀H₂₀N₂O₅S (estimated) C₁₉H₁₈N₂O₅
Functional Groups Benzenesulfonyl, methoxy, dimethyl Benzoic acid, methoxy, methyl
Heteroatoms 8-oxa, 10-aza 8-oxa, 10,12-diaza
Key Features Sulfonyl group (electron-withdrawing) Carboxylic acid (ionizable, polar)

Structural and Functional Insights :

  • In contrast, the target’s benzenesulfonyl group may favor membrane permeability due to moderate lipophilicity .
  • Molecular Weight : The target compound’s estimated molecular weight (~432 g/mol) exceeds ’s 354.36 g/mol, which could influence bioavailability and LogP values.

Research Findings and Implications

  • Metabolic Stability : The benzenesulfonyl group in the target compound likely confers resistance to oxidative metabolism compared to hydroxyl/methoxy-substituted analogs .
  • Binding Interactions : Sulfonyl groups may engage in sulfonamide-like interactions with enzymes, whereas carboxylic acids () participate in salt bridges or metal coordination .
  • Synthetic Flexibility : Compounds in are modular, allowing for derivatization at the aryl or amide positions, whereas the target’s benzenesulfonyl group suggests a focus on optimizing target affinity .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 12-(Benzenesulfonyl)-5-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including sulfonylation and cyclization. Key steps include:

  • Sulfonyl Chloride Coupling : Reacting intermediates with benzenesulfonyl chloride under anhydrous conditions (e.g., dry pyridine or DCM) to introduce the sulfonyl group .
  • Cyclization : Using catalysts like MCM-41(H) to promote intramolecular cyclization, achieving yields of ~43% after purification via column chromatography .
  • Purification : Recrystallization or silica-gel chromatography to isolate the final product, with purity verified by TLC and HPLC .

Q. How is the compound’s structural integrity confirmed during synthesis?

  • Methodological Answer : Structural validation employs:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z = 476+H for cyclized products) .
  • X-ray Crystallography : For absolute stereochemical confirmation, as seen in related tricyclic compounds .

Q. What are the primary biological or chemical applications explored for this compound?

  • Methodological Answer : Research focuses on:

  • Enzyme Inhibition : Screening against kinases or proteases using fluorescence-based assays .
  • Antimicrobial Activity : Testing via broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
  • Material Science : Investigating photophysical properties (e.g., fluorescence quantum yield) for optoelectronic applications .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Methodological Answer : Strategies include:

  • Catalyst Screening : Testing alternatives to MCM-41(H), such as zeolites or Lewis acids, to enhance cyclization efficiency .
  • Solvent Optimization : Replacing polar aprotic solvents (e.g., DMF) with ionic liquids to improve solubility and reduce side reactions .
  • Design of Experiments (DoE) : Utilizing factorial designs to identify critical parameters (e.g., temperature, stoichiometry) affecting yield .

Q. What analytical techniques resolve contradictions in reported spectral data for this compound?

  • Methodological Answer : Discrepancies in NMR or MS data can be addressed by:

  • Dynamic NMR (DNMR) : To detect conformational exchange in flexible regions (e.g., benzenesulfonyl group rotation) .
  • Isotopic Labeling : Using 15N^{15}N- or 13C^{13}C-labeled precursors to assign ambiguous peaks .
  • Comparative Analysis : Cross-referencing with structurally analogous compounds (e.g., 11,12-dimethoxy-9-(p-toluenesulfonyl)-tetrahydrobenzazepines) .

Q. How can computational modeling predict the compound’s reactivity or binding modes?

  • Methodological Answer :

  • DFT Calculations : To map electron density (e.g., Fukui indices) and identify nucleophilic/electrophilic sites .
  • Molecular Docking : Using AutoDock Vina to simulate interactions with biological targets (e.g., ATP-binding pockets) .
  • MD Simulations : Assessing stability in aqueous/organic solvents via GROMACS .

Q. What strategies mitigate challenges in stereochemical control during synthesis?

  • Methodological Answer :

  • Chiral Auxiliaries : Introducing temporary stereodirecting groups (e.g., Evans oxazolidinones) .
  • Asymmetric Catalysis : Employing chiral catalysts (e.g., BINOL-phosphoric acids) for enantioselective cyclization .
  • Chiral HPLC : Separating enantiomers using columns like Chiralpak AD-H .

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